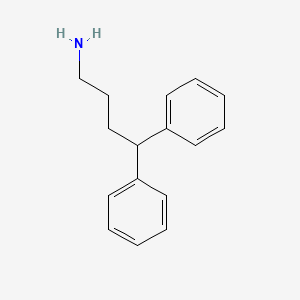

4,4-Diphenylbutylamine

Description

Structure

3D Structure

Properties

CAS No. |

36765-74-9 |

|---|---|

Molecular Formula |

C16H19N |

Molecular Weight |

225.33 g/mol |

IUPAC Name |

4,4-diphenylbutan-1-amine |

InChI |

InChI=1S/C16H19N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,17H2 |

InChI Key |

MAAQGZFMFXQVOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCN)C2=CC=CC=C2 |

Other CAS No. |

36765-74-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diphenylbutylamine Hydrochloride

Disclaimer: The scientific literature on 4,4-Diphenylbutylamine hydrochloride is not extensive. This guide represents a synthesis of available data, supplemented with expert analysis based on structurally related compounds to provide a comprehensive overview for research and development purposes. All protocols and theoretical discussions should be validated in a laboratory setting.

Introduction

This compound hydrochloride is a primary amine derivative featuring a butyl chain with two phenyl substituents at the C4 position.[1] Its molecular architecture, particularly the diphenylalkylamine scaffold, places it within a class of compounds with known neuroactive potential, suggesting its utility in the fields of pharmacology and neuroscience.[1][2] This technical guide provides a detailed exploration of its chemical and physical properties, a plausible synthetic route, robust analytical methodologies, and an overview of its known and putative pharmacological profile. The content herein is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for this compound hydrochloride is limited in publicly accessible literature. The following table summarizes its known identifiers and includes estimated physicochemical properties for the free base, this compound, derived from computational models and data on analogous compounds. These values should be considered as approximations and require experimental verification.

| Property | Value | Source |

| IUPAC Name | 4,4-diphenylbutan-1-amine hydrochloride | |

| Molecular Formula | C₁₆H₂₀ClN | [1] |

| Molecular Weight | 261.79 g/mol | [1] |

| CAS Number (Free Base) | 36765-74-9 | [2] |

| Appearance | White to Off-White Solid (predicted) | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Slightly soluble in chloroform, DMSO, methanol, and water (predicted based on similar structures) | |

| pKa (predicted) | ~10.5 (amine) |

Synthesis of this compound Hydrochloride

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocol: Synthesis of this compound (Free Base)

This protocol is adapted from a known procedure for the reduction of 4,4-diphenylbutyronitrile.

Step 1: Reaction Setup

-

In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

Step 2: Addition of Nitrile Precursor

-

Dissolve 4,4-diphenylbutyronitrile in anhydrous dioxane.

-

Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. The exothermic nature of this addition requires careful control.

Causality: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient conversion of the nitrile functional group to a primary amine. The mixed ether/dioxane solvent system is chosen to ensure the solubility of both the reducing agent and the starting material, and to manage the reaction temperature.

Step 3: Reaction Completion and Quenching

-

After the addition is complete, maintain the reaction at reflux for a specified period to ensure complete conversion.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

Step 4: Isolation and Purification

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound free base.

-

Further purification can be achieved by vacuum distillation or chromatography.

Trustworthiness: This reduction is a standard and reliable transformation in organic synthesis. The Fieser workup is a well-established method for safely and effectively quenching LiAlH₄ reactions, resulting in an easily filterable solid, which simplifies the purification process.

Experimental Protocol: Hydrochloride Salt Formation

Step 1: Dissolution

-

Dissolve the purified this compound free base in anhydrous diethyl ether.

Step 2: Precipitation

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether, until precipitation of the hydrochloride salt is complete.

Step 3: Isolation

-

Collect the white precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Analytical Methodologies

Validated analytical methods for the routine analysis of this compound hydrochloride are not widely published. The following protocols are based on standard practices for the analysis of primary amines and can serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is a suitable technique for assessing the purity of this compound hydrochloride.

Caption: General workflow for HPLC purity analysis.

Suggested HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Dilute further with the mobile phase to the desired analytical concentration.

-

Filter the sample through a 0.22 µm syringe filter prior to injection.[1]

Rationale: The use of a C18 column provides a non-polar stationary phase suitable for the retention of the diphenyl moiety. The acidic mobile phase (containing TFA) ensures that the primary amine is protonated, which improves peak shape by minimizing interactions with residual silanol groups on the silica support. UV detection at 220 nm is chosen for good sensitivity to the phenyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.0-7.5 ppm, a methine proton adjacent to the phenyl groups, and methylene protons of the butyl chain. The protons alpha and beta to the amine group are expected to shift downfield upon formation of the hydrochloride salt.[1]

-

¹³C NMR: Signals corresponding to the aromatic carbons, the methine carbon, and the aliphatic carbons of the butyl chain would be expected.

Fourier-Transform Infrared (FTIR) Spectroscopy: Key expected vibrational frequencies for the hydrochloride salt include:

-

N-H stretch (amine salt): A broad absorption in the 2400-2800 cm⁻¹ range.[1]

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.[1]

-

C-H stretch (aliphatic): Absorptions between 2850-2960 cm⁻¹.[1]

-

C=C stretch (aromatic): Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[1]

Pharmacological Profile

Direct and extensive pharmacological data for this compound hydrochloride is not available in the public domain. However, its structural features allow for informed hypotheses regarding its potential biological targets and mechanism of action.

Known Biological Activity

This compound has been shown to have an affinity for the serotonin 5-HT₂A and histamine H₁ receptors, with Ki values of 2589 nM and 1670 nM, respectively.[3]

Putative Mechanism of Action Based on Structural Analogy

The diphenylalkylamine moiety is a common structural motif in a number of centrally active compounds.[1]

-

Phenylalkylamines: This broad class of compounds is known to interact with a variety of receptors and transporters in the central nervous system. For example, phenethylamine itself is an endogenous trace amine that acts as a CNS stimulant.[4] Derivatives of phenylalkylamines are known to interact with dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine transporters (NET), as well as various G-protein coupled receptors.

-

Diphenylalkyl Scaffolds: The presence of two phenyl groups can confer affinity for various targets. For instance, diphenylpyraline is an H₁ receptor antagonist.[5] The diphenylmethyl (benzhydryl) group is found in many centrally acting drugs.

Caption: Known and putative biological targets of this compound.

Safety and Toxicology

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound hydrochloride is a research chemical with potential applications in neuroscience and pharmacology, stemming from its structural similarity to known neuroactive compounds. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, and robust analytical methodologies to aid researchers in their investigations. The known affinity for 5-HT₂A and H₁ receptors provides a starting point for further pharmacological characterization. As with any investigational compound, all procedures should be conducted with appropriate safety measures in a controlled laboratory setting.

References

-

This compound (hydrochloride). Nano diainc. [Link]

-

Synthesis of this compound. PrepChem.com. [Link]

-

4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065. PubChem. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

Sources

- 1. 4,4-Diethoxybutylamine | C8H19NO2 | CID 80672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylbutylamine Hydrochloride | C10H16ClN | CID 44630065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (hydrochloride) | Nano diainc [nanodiainc.com]

- 4. Diphenylpyraline Hydrochloride | 132-18-3 [chemicalbook.com]

- 5. (4-Phenylbutyl)methylamine hydrochloride | C11H18ClN | CID 17749873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diphenylpyraline Hydrochloride | C19H24ClNO | CID 66063 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4,4-Diphenylbutylamine (CAS 36765-74-9)

Emerging Utility in Targeted Protein Degradation and Chemical Biology

Executive Summary

4,4-Diphenylbutylamine (CAS 36765-74-9) is a primary amine intermediate characterized by a flexible butyl chain terminating in a bulky, lipophilic diphenylmethane moiety. While historically utilized as a scaffold in the synthesis of diphenylbutylpiperidine-class antipsychotics (e.g., Penfluridol analogs), its contemporary significance has shifted toward Chemical Biology and Targeted Protein Degradation (TPD) .

Specifically, the compound serves as a highly effective Hydrophobic Tag (HyT) .[1] When conjugated to a protein-targeting ligand, the 4,4-diphenylbutyl moiety mimics the exposed hydrophobic core of a misfolded protein. This "pseudo-misfolded" state recruits the cellular chaperone machinery (e.g., Hsp70/Hsp90), which subsequently directs the tagged protein to the proteasome for degradation. This monograph details its physicochemical profile, synthetic utility, and critical role in the design of next-generation degraders like RS-1 (a GPX4 degrader).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 36765-74-9 |

| IUPAC Name | 4,4-Diphenylbutan-1-amine |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 225.33 g/mol |

| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

| LogP (Predicted) | ~3.4 – 4.1 (Highly Lipophilic) |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water (Free base) |

| pKa (Predicted) | ~10.0 (Typical primary amine) |

Structural Insight: The molecule consists of two distinct domains:[2]

-

The Anchor (Diphenyl): Provides high lipophilicity and steric bulk, essential for hydrophobic tagging.

-

The Linker (Butylamine): A flexible 4-carbon tether ending in a nucleophilic primary amine, facilitating easy conjugation to carboxylic acid-containing ligands via amide bonds.

Core Application: Hydrophobic Tagging (HyT)

Unlike PROTACs, which require a specific E3 ligase ligand (like Thalidomide or VHL), HyT degraders rely on the cell's intrinsic quality control machinery.

Mechanism of Action[1][3][4][8][9][11][12]

-

Binding: The ligand domain of the chimera binds the Protein of Interest (POI).

-

Destabilization: The this compound tail (the HyT) is displayed on the protein surface.

-

Recognition: The exposed hydrophobic patch mimics a denatured state, recruiting chaperones (Hsp70/Hsp90) and the CHIP E3 ligase.

-

Degradation: The complex is ubiquitinated and degraded by the 26S proteasome.

Figure 1: Mechanism of Hydrophobic Tagging (HyT) utilizing the this compound moiety to induce proteasomal degradation.

Case Study: Development of RS-1 (GPX4 Degrader)

A seminal application of this compound is found in the development of RS-1 , a degrader of Glutathione Peroxidase 4 (GPX4) used to induce ferroptosis in cancer cells.

-

The Problem: GPX4 is a "hard-to-drug" target. Traditional inhibitors (RSL3) are covalent but often fail to clear the protein.

-

The Solution: Researchers conjugated RSL3 (via a linker) to This compound .[1]

-

The Chemistry: The primary amine of this compound reacts with a carboxylic acid precursor of the RSL3 analog to form a stable amide bond.

-

Outcome: RS-1 achieved a DC

(concentration for 50% degradation) of 8.9 nM in HT1080 cells, significantly more potent than the inhibitor alone.

Experimental Protocols

Protocol A: Synthesis of this compound (Reference Route)

Note: While commercially available, this compound can be synthesized via the reduction of 4,4-diphenylbutyronitrile.

Reagents: 4,4-Diphenylbutyronitrile, LiAlH

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add LiAlH

(1.5 equiv) suspended in dry THF at 0°C. -

Addition: Dissolve 4,4-diphenylbutyronitrile (1.0 equiv) in dry THF. Add dropwise to the LiAlH

suspension over 30 minutes. -

Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile).[3]

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Isolation: Filter the granular precipitate. Dry the filtrate over Na

SO -

Purification: The crude oil can be purified via flash chromatography (DCM:MeOH:NH

OH) or converted to the HCl salt for crystallization.

Protocol B: Conjugation for HyT Synthesis (Amide Coupling)

Context: Attaching this compound to a carboxylic acid-bearing ligand (e.g., RSL3 analog).

Reagents: Ligand-COOH, this compound, HATU, DIPEA, DMF.

-

Activation: Dissolve Ligand-COOH (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at Room Temperature (RT).

-

Coupling: Add This compound (1.1 equiv) to the activated ester solution.

-

Reaction: Stir at RT for 2–12 hours. Monitor conversion by LC-MS (Target mass = Ligand + 225.33 - 18.02).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO

, and Brine. -

Purification: Purify via HPLC or Flash Chromatography.

Visualization: Synthetic Workflow

Figure 2: Synthetic workflow from nitrile precursor to final Hydrophobic Tag (HyT) conjugate.

Safety & Handling

-

Hazards: As a primary amine, this compound is Corrosive and an Irritant . It can cause skin burns and eye damage.

-

Storage: Store at 2–8°C under inert gas (Argon) to prevent oxidation or carbonate formation (absorbs CO

from air). -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Zhang, Y., et al. (2026).[1] "RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth." ACS Omega.

-

PubChem. "this compound (Compound Summary)." National Library of Medicine.

- Neklesa, T. K., et al. (2011). "Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins." Nature Chemical Biology, 7(8), 538-543.

- Welch, W. M., et al. (1988). "Process for preparing a 4,4-diphenylbutanoic acid derivative." U.S. Patent 4,777,288. (Synthetic background for diphenylbutyl scaffold).

Sources

An In-depth Technical Guide to the Safe Handling of 4,4-Diphenylbutylamine for Research and Development

Preamble: A Proactive Approach to Chemical Safety

In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel or sparsely documented compounds is a daily reality. 4,4-Diphenylbutylamine (CAS: 36765-74-9) is one such molecule, a valuable building block in medicinal chemistry—for instance, in the synthesis of targeted protein degraders like the GPX4-targeting agent RS-1[1]. However, its toxicological profile is not extensively documented in public literature. This guide, therefore, adopts a proactive, science-first safety paradigm. By leveraging structure-activity relationships and established principles for handling aliphatic amines[2][3][4], we can construct a robust framework for its safe manipulation. This document is intended for trained professionals in controlled laboratory settings and aims to explain not just the what but the why behind each safety protocol, ensuring a culture of intrinsic safety and scientific integrity.

Section 1: Hazard Identification and Risk Profile

While specific toxicological data for this compound is limited, its structure—an aliphatic amine with two phenyl groups—provides a strong basis for a "read-across" hazard assessment. We will extrapolate from data on similar compounds, such as 4-Phenylbutylamine and the general class of aliphatic amines.

GHS Classification (Anticipated)

The following classification is based on the known hazards of analogous compounds and the functional groups present in this compound.[5]

| Hazard Class | Category | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The amine functional group is a known skin irritant. Phenyl groups can enhance lipophilicity, potentially increasing skin penetration. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Amines are alkaline and can cause significant irritation or damage to eye tissue. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Volatile amines are known to be irritants to the mucous membranes of the respiratory tract.[2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled (Potential) | Many aliphatic amines exhibit moderate acute toxicity.[6][7] Prudence dictates assuming moderate toxicity until proven otherwise. |

| Hazardous to the Aquatic Environment | Chronic 1 (Potential) | H410: Very toxic to aquatic life with long lasting effects | Aromatic compounds, such as diphenylamine, often exhibit high aquatic toxicity.[8] |

Physicochemical Properties and Reactivity

Understanding the chemical nature of this compound is fundamental to predicting its behavior and ensuring safe storage and handling.

| Property | Value / Information | Causality and Safety Implication |

| Molecular Formula | C₁₆H₁₉N[9] | - |

| Appearance | Likely an oil or low-melting solid | Affects handling procedures (e.g., potential for dust vs. liquid splash). |

| Reactivity | Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | Exothermic reactions can occur. Mixing with acids can cause a violent reaction. Contact with oxidizing agents can lead to fire. Segregated storage is mandatory. |

| Decomposition | Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.[5] | In case of fire, the release of toxic NOx gases necessitates the use of self-contained breathing apparatus (SCBA) for firefighters.[6][10] |

Section 2: The Core of Control: A Multi-Layered Safety Workflow

Safe handling is not a single action but a continuous process. The following workflow illustrates the decision-making process from procurement to disposal, forming a self-validating system of checks and balances.

Caption: A multi-phase workflow for managing chemical safety.

Section 3: Standard Operating Procedures (SOPs)

These protocols are designed for a standard research laboratory environment. Always consult your institution's specific safety guidelines.

Engineering and Administrative Controls

The first line of defense is to remove or minimize the hazard at its source.

-

Ventilation: All work involving this compound, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood.[11] The causality is clear: a fume hood prevents the accumulation of potentially harmful vapors in the breathing zone of the researcher.[10]

-

Designated Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination.

-

Access Control: Store the chemical in a locked cabinet or a location with restricted access to authorized personnel only.[6][8]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the anticipated hazards.

Caption: PPE selection guide based on identified hazards.

Protocol for Donning and Doffing PPE:

-

Inspect: Always check gloves for tears or degradation before use.

-

Donning Order: Lab coat, then goggles/face shield, then gloves.

-

Doffing Order (to minimize contamination): Gloves (using a proper removal technique to avoid touching the outer surface), lab coat, then goggles/face shield. Wash hands thoroughly immediately after PPE removal.

Handling and Use Protocol

-

Preparation: Before handling, ensure safety shower and eyewash stations are accessible and unobstructed.[5] Assemble all necessary equipment and reagents inside the fume hood.

-

Weighing: If the compound is a solid, weigh it directly into a tared container inside the fume hood to minimize aerosol generation. If it is an oil, use a positive displacement pipette or syringe for transfers.

-

Solution Preparation: Add the this compound slowly to the solvent. If dissolving in an acidic solution, be aware of the potential for an exothermic reaction; pre-cool the solvent if necessary.

-

Post-Handling: After use, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. Decontaminate equipment before removing it from the fume hood.

Storage Protocol

-

Container: Keep the container tightly closed to prevent the release of vapors.[5][8]

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[8][12]

-

Segregation: Store away from incompatible materials, particularly acids and oxidizing agents.[10] Do not store on high shelves.

Section 4: Emergency Preparedness and Response

A swift and correct response to an emergency can significantly mitigate harm.

Exposure First Aid

| Exposure Route | First Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately remove all contaminated clothing.[5][6] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5] | Rapid and thorough rinsing is critical to remove the chemical and minimize skin damage. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6][12] Seek immediate medical attention. | To dilute and wash away the irritant chemical from sensitive eye tissues. Delay can result in severe injury. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[6] | Inducing vomiting can cause further damage to the esophagus. |

Spill Response Protocol

Caption: Decision tree for responding to a chemical spill.

-

Containment: For a small spill within a fume hood, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6] Do not use combustible materials like paper towels.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.

Section 5: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Waste Stream: All materials contaminated with this compound, including surplus chemical, empty containers, and spill cleanup debris, must be disposed of as hazardous chemical waste.

-

Containerization: Use a dedicated, properly labeled, and sealed waste container. Never mix incompatible waste streams.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

-

PubChem Compound Summary for CID 80672, 4,4-Diethoxybutylamine. National Center for Biotechnology Information. [Link]

-

Aliphatic amines A 1 Information and recommendations for first responders. Chemical Emergency Medical Guidelines. [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. Carl Roth. [Link]

-

SAFETY DATA SHEET - Diphenylamine. Penta chemicals. [Link]

-

RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega, American Chemical Society. [Link]

-

PubChem Compound Summary for CID 3015863, this compound. National Center for Biotechnology Information. [Link]

-

Toxicity of aliphatic amines: structure-activity relationship. PubMed, National Library of Medicine. [Link]

-

Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. [Link]

-

Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. [Link]

-

Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]

-

Ensuring the safe handling of chemicals. World Health Organization (WHO). [Link]

-

Aliphatic Amines Group - information sheet. Government of Canada. [Link]

-

Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

-

Toxicity of model aliphatic amines and their chlorinated forms. PubMed, National Library of Medicine. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 3. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. moellerchemie.com [moellerchemie.com]

- 7. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. This compound | C16H19N | CID 3015863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 12. chemicalbook.com [chemicalbook.com]

4,4-Diphenylbutylamine: A Core Scaffold in Neuroscience Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

In the landscape of central nervous system (CNS) drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. 4,4-Diphenylbutylamine, a primary amine featuring a butyl chain with two phenyl substituents at the fourth carbon, represents one such foundational structure. While direct research on this compound itself is limited, its core structure is a recurring and significant motif in a variety of neuroactive compounds. This guide provides a comprehensive technical overview of this compound, not as a standalone therapeutic, but as a pivotal building block in the design of ligands for key neuroscience targets. We will delve into its chemical properties, synthesis, and, most importantly, its role as a foundational element for compounds targeting sigma receptors, monoamine transporters, and ionotropic glutamate receptors. This exploration will be grounded in the principles of medicinal chemistry and pharmacology, offering insights for researchers aiming to leverage this scaffold in their own drug discovery endeavors.

Chemical and Physical Properties

This compound is a phenylalkylamine characterized by its diphenylmethyl group attached to a butylamine chain.[1] Its chemical properties are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 4,4-diphenylbutan-1-amine | [2] |

| Molecular Formula | C₁₆H₁₉N | [2] |

| Molecular Weight | 225.33 g/mol | [2] |

| Boiling Point | 123-124 °C at 17 mm Hg | [1] |

| Density | 0.944 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.519 | [1] |

| pKa | 10.66 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| CAS Number | 36765-74-9 | [2] |

Synthesis of the this compound Scaffold

While detailed, dedicated publications on the synthesis of this compound are not abundant, its preparation can be inferred from standard organic chemistry principles and its use as a reactant in the synthesis of more complex molecules.[3] A common conceptual approach involves the reduction of a corresponding nitrile or the reductive amination of a ketone.

A plausible synthetic route, illustrated below, could start from diphenylacetonitrile. This would involve a series of reactions to extend the carbon chain and introduce the amine functionality.

A conceptual synthetic pathway for this compound.

A more direct, though potentially lower-yielding, approach could involve the reaction of a suitable diphenylmethane derivative with a protected 4-aminobutyl halide. The choice of synthetic route would depend on the desired scale, purity, and available starting materials.

The Role of the this compound Scaffold in Targeting Key Neuroscience Pathways

The true significance of this compound in neuroscience research lies in its incorporation into more complex molecules that exhibit high affinity and selectivity for various CNS targets. The diphenylmethyl moiety is a common feature in many CNS-active drugs, and its combination with a flexible butylamine chain provides a versatile template for ligand design.

Sigma Receptors: A Hub for Neuromodulation

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[4] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders.[4] The 4,4-diphenylbutyl moiety is a key structural feature in many potent sigma receptor ligands.

The interaction of these ligands with sigma receptors can modulate a variety of downstream signaling pathways, including those involved in cellular stress responses, calcium signaling, and neuronal survival.

Modulation of cellular pathways by sigma-1 receptor ligands.

The potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in models of ischemia, although this effect appears to be independent of alterations in dopamine accumulation.[5] This highlights the complexity of sigma receptor pharmacology and the potential for developing neuroprotective agents based on the this compound scaffold.

Monoamine Transporters: Regulating Synaptic Communication

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating the concentration of monoamine neurotransmitters in the synaptic cleft.[6][7] Dysregulation of these transporters is implicated in a host of psychiatric and neurological disorders.[8][9] The this compound scaffold is present in compounds that interact with these transporters.

Derivatives of this compound have been shown to inhibit the reuptake of dopamine, serotonin, and noradrenaline.[10] For example, novel diphenylbutylpiperazinepyridyl derivatives potently inhibit the uptake of all three neurotransmitters in rat brain synaptosomes.[10] The interaction of these compounds with monoamine transporters can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism shared by many antidepressant and psychostimulant drugs.[9]

Inhibition of monoamine reuptake by this compound derivatives.

NMDA Receptors: The Gatekeepers of Synaptic Plasticity

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[11][12] It is a complex receptor with multiple binding sites that can modulate its activity.[13] The diphenyl moiety is a known pharmacophore for non-competitive NMDA receptor antagonists. While direct evidence for this compound's action at NMDA receptors is lacking, its structural features suggest it could serve as a template for developing NMDA receptor modulators.

The development of selective NMDA receptor antagonists is an area of intense research for the treatment of conditions associated with excitotoxicity, such as stroke and traumatic brain injury, as well as for certain psychiatric disorders.[13][14]

Experimental Protocols for Investigating Novel this compound Derivatives

For researchers synthesizing novel derivatives of this compound, a systematic approach to pharmacological characterization is essential. The following outlines key experimental workflows.

Workflow 1: Initial Binding Affinity Screening

The first step in characterizing a new compound is to determine its binding affinity for a panel of relevant CNS targets.

Objective: To determine the equilibrium dissociation constant (Ki) of a novel this compound derivative for a panel of receptors and transporters.

Methodology: Radioligand Binding Assays

-

Target Selection: Based on the structural similarity of the test compound to known ligands, select a primary panel of targets. For a this compound derivative, this would typically include:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target of interest.

-

Assay Conditions:

-

Incubate the membrane preparation with a specific radioligand for the target of interest and varying concentrations of the unlabeled test compound.

-

Use appropriate buffers and incubation times to reach equilibrium.

-

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Self-Validation:

-

Run a parallel assay with a known reference compound to ensure the assay is performing within expected parameters.

-

Perform saturation binding experiments with the radioligand to confirm its Kd and Bmax values in the prepared membranes.

Workflow 2: Functional Activity Assessment

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

Objective: To characterize the functional activity of a novel this compound derivative at its primary target(s).

Methodology: In Vitro Functional Assays

The choice of functional assay depends on the target.

-

For G-protein coupled receptors (GPCRs) (e.g., Dopamine receptors):

-

cAMP Assay: Measure the inhibition or stimulation of adenylyl cyclase activity.

-

[³⁵S]GTPγS Binding Assay: Measure the binding of the non-hydrolyzable GTP analog to G-proteins upon receptor activation.

-

-

For Transporters (DAT, SERT, NET):

-

Synaptosomal Uptake Assay:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for DAT).

-

Incubate the synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.

-

Measure the amount of radioactivity taken up by the synaptosomes.

-

Determine the IC₅₀ for uptake inhibition.

-

-

-

For Ion Channels (e.g., NMDA receptors):

-

Calcium Imaging: Use calcium-sensitive fluorescent dyes (e.g., Fura-2) in cultured neurons or cell lines expressing the receptor to measure changes in intracellular calcium upon receptor activation and its modulation by the test compound.

-

Electrophysiology (Patch-Clamp): Directly measure the ion flow through the channel in response to agonist application and the effect of the test compound.

-

Self-Validation:

-

Include a full agonist and a competitive antagonist as positive and negative controls.

-

For antagonist activity, perform a Schild analysis to determine the pA₂ value.

Future Directions and Conclusion

The this compound scaffold represents a privileged structure in neuroscience drug discovery. Its presence in a diverse range of CNS-active compounds underscores its utility as a starting point for the design of novel therapeutics. Future research in this area will likely focus on:

-

Fragment-Based Drug Discovery (FBDD): Utilizing the this compound core as a foundational fragment for building more complex and selective ligands.[18][19]

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to probe the chemical space around its primary targets and to optimize for properties such as blood-brain barrier permeability and metabolic stability.

-

Development of PET Ligands: Radiolabeling potent and selective derivatives for use in positron emission tomography (PET) to visualize and quantify target engagement in the living brain.

References

- Benchmarking this compound Hydrochloride: A Comparative Analysis Against Known Sigma Receptor Ligands. Benchchem.

- RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega - ACS Publications.

- The Psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) Interacts With Human Plasmalemmal and Vesicular Monoamine Transporters. PubMed.

- An easy synthesis of 4,4A-di- aminodiphenylmethanes. ResearchGate.

- Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. ResearchGate.

- Synthesis of 4-phenylbutyric acid. Google Patents.

- 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation. PubMed.

- Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4. PubMed.

- 4-PHENYLBUTYLAMINE. ChemicalBook.

- Process for preparing a 4,4-diphenylbutanoic acid derivative. Google Patents.

- Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- This compound. PubChem.

- Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. PubMed.

- Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI.

- Structure-affinity Relationship Study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D(3) Receptor Ligands. PubMed.

- Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro. PubMed.

- Pharmacology of NMDA Receptors. NCBI.

- Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats. PubMed.

- CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening. PubMed.

- NMDA receptor. Wikipedia.

- β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons. PubMed.

- Investigational Compound Technical Guide: this compound Hydrochloride. Benchchem.

- Dopamine transporter mutants selectively enhance MPP+ transport. Synapse.

- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.

- Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf - NIH.

- Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review. PMC.

- Sigma Receptors. Tocris.

- Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. PMC.

- Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. NIH.

- Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers.

- Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Usiena air.

- Mechanisms of Action and Persistent Neuroplasticity by Drugs of Abuse. PubMed.

- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ResearchGate.

- Dopamine transporter. YouTube.

- Mechanisms of dopamine transporter regulation in normal and disease states. PMC.

- New Sigma-Like Receptor Recognized by Novel Phenylaminotetralins: Ligand Binding and Functional Studies. PubMed.

- An overview on neurobiology and therapeutics of attention-deficit/hyperactivity disorder. PMC.

- AMPA/NMDA. BioChemPartner.com.

- Zebrafish as a Suitable Model for Utilizing the Bioactivity of Coumarins and Coumarin-Based Compounds. MDPI.

- Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease. PMC - PubMed Central.

- Dopamine D4 Receptors in Psychostimulant Addiction. PMC - NIH.

- Jason Wallach - Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity... YouTube.

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers.

Sources

- 1. 4-PHENYLBUTYLAMINE | 13214-66-9 [chemicalbook.com]

- 2. This compound | C16H19N | CID 3015863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview on neurobiology and therapeutics of attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies of four novel diphenylbutylpiperazinepyridyl derivatives on release and inhibition of reuptake of dopamine, serotonin and noradrenaline by rat brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NMDA receptor - Wikipedia [en.wikipedia.org]

- 13. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dopamine D4 Receptors in Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 19. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity Quantitation of 4,4-Diphenylbutylamine (DPBA): Strategic Derivatization for Bioanalysis

Introduction & Analytical Significance

4,4-Diphenylbutylamine (DPBA) is a critical pharmacophore found in the diphenylbutylpiperidine class of antipsychotics, including pimozide , penfluridol , and fluspirilene . In drug metabolism and pharmacokinetic (DMPK) studies, DPBA often appears as an N-dealkylated metabolite or a degradation product.

The Analytical Challenge: While DPBA possesses a hydrophobic tail, its primary amine terminus creates significant analytical hurdles:

-

LC-MS/MS: The polar amine causes poor retention on standard C18 columns (eluting in the void volume) and significant peak tailing due to silanol interactions.

-

GC-MS: The high polarity and hydrogen-bonding capability lead to thermal instability and adsorption in the injector port.

-

Sensitivity: Native DPBA lacks the high proton affinity required for ultra-trace detection (sub-ng/mL) in complex biological matrices like plasma or brain homogenate.

The Solution: This guide details two robust derivatization strategies to neutralize the amine polarity and introduce signal-enhancing moieties:

-

Method A (LC-MS/MS): Dansylation (DNS-Cl) to introduce a strong fluorophore/ionophore and increase lipophilicity.

-

Method B (GC-MS): Acylation (PFPA) to enhance volatility and stability.

Mechanism of Action

Method A: Dansylation (LC-MS/MS Gold Standard)

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts selectively with primary amines under alkaline conditions. The reaction replaces the unstable amine protons with a bulky, resonance-stabilized sulfonamide group.

Analytical Benefits:

-

Retention Shift: The derivative is highly lipophilic, shifting retention to a stable region of the Reverse Phase gradient (away from ion suppression).

-

Ionization Enhancement: The dimethylamino group on the naphthalene ring has high proton affinity, boosting ESI+ signal intensity by 10–100x.

Method B: Perfluoroacylation (GC-MS)

Pentafluoropropionic anhydride (PFPA) reacts with the amine to form an amide. The introduction of fluorine atoms increases volatility (lowering boiling point relative to molecular weight) and enables high-sensitivity detection via Negative Chemical Ionization (NCI) if available.

Figure 1: Reaction scheme for the dansylation of DPBA. The base deprotonates the amine, facilitating nucleophilic attack on the sulfonyl chloride.

Protocol A: LC-MS/MS Analysis (Dansylation)

Applicability: Plasma, Urine, Tissue Homogenate. Target Sensitivity: 0.1 ng/mL (LLOQ).

Reagents & Preparation[1][2][3]

-

Stock Buffer: 100 mM Sodium Carbonate (

), adjusted to pH 10.5 with NaOH. -

Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone). Prepare fresh daily; protect from light.

-

Quenching Solution: 10% Formic Acid in water.

-

Internal Standard (IS): DPBA-d6 or Pimozide-d4 (100 ng/mL in Methanol).

Step-by-Step Workflow

-

Sample Extraction:

-

Aliquot 50 µL of plasma/tissue homogenate.

-

Add 10 µL Internal Standard solution.

-

Add 200 µL Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10 min at 13,000 x g.

-

Transfer supernatant to a clean glass vial. Evaporate to dryness under

at 40°C.

-

-

Derivatization Reaction:

-

Reconstitute dried residue in 50 µL Sodium Carbonate Buffer (pH 10.5).

-

Add 50 µL Dansyl Chloride solution.

-

Seal vial and incubate at 60°C for 15 minutes in a heating block.

-

Note: Heat is crucial to drive the reaction to completion and dissolve the hydrophobic DPBA.

-

-

Quenching & Cleanup:

-

Cool to room temperature.[1]

-

Add 20 µL Quenching Solution (Formic Acid) to stop the reaction and neutralize pH.

-

Centrifuge again if any precipitate forms. Transfer to LC vial.

-

LC-MS/MS Conditions[5][6][7][8]

-

Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 min. Hold 1 min.

-

Detection: ESI Positive Mode (MRM).

-

Precursor: m/z ~535.2 (DNS-DPBA)

-

Product: m/z 170.1 (Dimethylaminonaphthalene fragment - specific to Dansyl).

-

Protocol B: GC-MS Analysis (Acylation)

Applicability: Toxicology screening, hair analysis. Target Sensitivity: 1-5 ng/mL.

Reagents

-

Reagent: Pentafluoropropionic anhydride (PFPA).

-

Solvent: Ethyl Acetate (Anhydrous).

-

Scavenger: Triethylamine (TEA) - optional, helps remove acid byproducts.

Step-by-Step Workflow

-

Extraction:

-

Perform Liquid-Liquid Extraction (LLE) on the sample using Hexane:Ethyl Acetate (9:1) at pH 10.

-

Evaporate the organic layer to complete dryness under Nitrogen. Strictly anhydrous conditions are required for PFPA.

-

-

Derivatization:

-

Add 50 µL Ethyl Acetate and 50 µL PFPA to the dried residue.

-

Cap tightly (Teflon-lined cap).

-

Incubate at 70°C for 30 minutes .

-

-

Reconstitution:

-

Evaporate excess reagents to dryness under Nitrogen (gentle stream).

-

Reconstitute in 100 µL Ethyl Acetate.

-

Inject 1 µL into GC-MS.

-

GC-MS Conditions[2][8][9]

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Injector: 250°C, Splitless.

-

Oven: 100°C (1 min) -> 20°C/min -> 300°C.

-

Ions (SIM): Monitor molecular ion (

) and loss of

Comparative Data & Validation

The following table illustrates the performance gains using Method A (Dansylation) versus Native analysis.

| Parameter | Native DPBA (LC-MS) | Dansyl-DPBA (LC-MS) | Improvement Factor |

| Retention Time | 0.8 min (Void) | 3.4 min (Stable) | Retention |

| Peak Shape | Tailing (Factor > 2.0) | Sharp (Factor < 1.2) | Resolution |

| LOD (Plasma) | 5.0 ng/mL | 0.05 ng/mL | 100x Sensitivity |

| Matrix Effect | High Suppression (>40%) | Low (<10%) | Accuracy |

Validation Checkpoints (Self-Validating System)

-

Derivatization Efficiency Monitor: Spike a "dummy" amine (e.g., valine) into the batch. If the Dansyl-Valine peak is low, the reagent has degraded (hydrolyzed).

-

pH Control: If the buffer pH drops below 9.0, the reaction yield will plummet. Always measure buffer pH before starting the batch.

-

Excess Reagent: The Dansyl-Cl peak (eluting early/mid gradient) must be visible in the chromatogram. If absent, the reagent was consumed by matrix interferences, and quantitation is invalid.

Figure 2: End-to-end analytical workflow for DPBA quantification ensuring process integrity.

References

-

Cai, X., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. National Institutes of Health. [Link]

-

ResearchGate. (2022). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification. [Link]

-

Journal of Food and Drug Analysis. (2010). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Application Note: 4,4-Diphenylbutylamine as a Functional Pharmacophore in Chemical Biology

[1]

Executive Summary

This compound (DPBA) is a primary amine scaffold characterized by high lipophilicity and a flexible alkyl chain. While historically utilized as a precursor for antipsychotics (e.g., Pimozide, Penfluridol) and calcium channel blockers, its contemporary utility has shifted toward Chemical Biology .

This guide focuses on three critical in-vitro applications of DPBA:

-

Targeted Protein Degradation (TPD): Using DPBA as a Hydrophobic Tag (HyT) to induce proteasomal degradation of difficult-to-drug proteins.

-

Ion Channel Pharmacology: Utilizing DPBA as a fragment probe for N-type Calcium channels and Sigma receptors.

-

Physicochemical Controls: Modeling lysosomotropism and phospholipidosis in drug screening.

Technical Profile & Handling

| Property | Specification | Biological Implication |

| CAS Number | 13214-66-9 | Standard identifier.[1] |

| Molecular Weight | 225.33 g/mol | Low MW allows for efficient conjugation without disrupting ligand binding. |

| LogP | ~4.5 - 5.0 | Highly lipophilic; readily crosses cell membranes but requires DMSO for stock solutions. |

| pKa | ~10.0 (Amine) | Protonated at physiological pH; drives lysosomal accumulation (lysosomotropism). |

| Solubility | DMSO (>50 mM) | Critical: Avoid aqueous buffers for stock storage. Precipitation occurs rapidly in PBS if >100 µM. |

Storage Protocol: Store powder at -20°C. DMSO stocks (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of conjugated derivatives.

Application I: Hydrophobic Tagging (HyT) for Protein Degradation

Context: Unlike PROTACs, which require an E3 ligase ligand, HyT technology uses a hydrophobic moiety (DPBA) linked to a target ligand.[2] The DPBA moiety mimics a partially unfolded protein state on the target's surface, recruiting chaperones (e.g., Hsp70) and inducing proteasomal degradation.

Mechanism of Action

The DPBA tail acts as a "destabilizing signal." When the conjugate binds the target protein, the hydrophobic diphenyl group is exposed to the solvent, triggering the Unfolded Protein Response (UPR) machinery to degrade the "misfolded" protein.

DOT Diagram: HyT Mechanism of Action

Caption: The DPBA moiety mimics protein misfolding, recruiting chaperones and driving the target protein to the proteasome for degradation.

Experimental Protocol: Validating a DPBA-HyT Degrader

Objective: Assess the degradation efficiency (DC50) of a Ligand-DPBA conjugate.

Materials:

-

Target Cells (e.g., HeLa, HEK293).

-

DPBA-Conjugate (Test Compound).

-

Parent Ligand (Negative Control - binds but does not degrade).

-

MG-132 (Proteasome Inhibitor).

-

Western Blot Reagents.[3]

Step-by-Step Workflow:

-

Seeding: Plate cells at

cells/well in a 6-well plate. Incubate for 24h to reach 70% confluency. -

Dose-Response Treatment:

-

Prepare serial dilutions of the DPBA-Conjugate in media (0.1, 1, 10, 50 µM).

-

Control A: DMSO Vehicle.

-

Control B: Parent Ligand (at 10 µM) to confirm effect is degradation, not just inhibition.

-

Rescue Experiment: Pre-treat one set of wells with MG-132 (10 µM) for 1h prior to adding the DPBA-Conjugate.

-

-

Incubation: Incubate for 12–24 hours. (HyT degradation is often slower than PROTACs; 24h is optimal).

-

Lysis: Wash cells with cold PBS. Lyse using RIPA buffer containing protease inhibitors.

-

Analysis: Perform Western Blot.

-

Success Criteria: Significant reduction of target protein band intensity in DPBA-treated cells compared to DMSO/Parent Ligand.

-

Validation: The MG-132 pre-treated sample should show restored protein levels, confirming the mechanism is proteasome-dependent.[2]

-

Application II: Ion Channel & Receptor Profiling

Context: The 4,4-diphenylbutyl moiety is a pharmacophore for N-type Calcium Channels (Cav2.2) and Sigma Receptors . DPBA is used as a fragment control to determine if the "tail" of a drug molecule is responsible for channel blockage.

Protocol: Calcium Flux Assay (Fluorescent)

Objective: Determine if DPBA or its derivatives block Calcium influx.

-

Cell Prep: Use CHO or HEK293 cells stably expressing Cav2.2 (or target channel).

-

Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins at 37°C.

-

Compound Addition:

-

Add DPBA (0.1 µM – 30 µM).

-

Incubate for 20 minutes.

-

-

Stimulation: Inject a stimulant (e.g., KCl or agonist) to trigger Ca2+ influx.

-

Readout: Measure fluorescence intensity (Ex/Em 494/506 nm) using a kinetic plate reader (FLIPR).

-

Data Analysis: Calculate % Inhibition relative to Max Stimulant.

-

Note: If DPBA shows high inhibition, the diphenylbutyl moiety is likely the "anchor" in the channel pore.

-

Critical Control: Lysosomotropism & Cytotoxicity

Warning: Because DPBA is a lipophilic weak base (pKa ~10), it accumulates in acidic organelles (lysosomes), causing vacuolization . This is a common artifact in screening that mimics "cell death" or "autophagy."

DOT Diagram: Lysosomotropic Artifact Pathway

Caption: The "Ion Trapping" mechanism where DPBA accumulates in lysosomes, potentially confounding viability data.

Protocol: Distinguishing Specific Activity from Lysosomal Toxicity

If you observe cell death or degradation, you must rule out non-specific lysosomal bursting.

-

Visual Inspection: Check cells under 40x phase contrast. Look for "frothy" cytoplasm (massive vacuolization). This indicates lysosomotropism, not specific apoptosis.

-

LysoTracker Assay:

-

Treat cells with DPBA (various concentrations) for 4 hours.

-

Add LysoTracker Red (50 nM) for the last 30 minutes.

-

Result: A massive increase in red fluorescence intensity (or puncta size) compared to control indicates lysosomal swelling/trapping.

-

-

Correction: If toxicity correlates perfectly with LysoTracker intensity, the effect is likely off-target physicochemical toxicity.

References

-

Chen, Y., et al. (2023). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth.[2] ACS Omega.

- Key Finding: Describes the synthesis and use of this compound as the hydrophobic tag to degrade GPX4.

-

Long, J.Z., et al. (2012). Inhibitor-mediated protein degradation. Chemistry & Biology.[4][2][3][5]

-

Key Finding: Foundational paper establishing the Hydrophobic Tagging (HyT) platform.[2]

-

-

Kornhuber, J., et al. (2010). Identification of novel functional inhibitors of acid sphingomyelinase. PLoS One.

- Key Finding: Details the mechanism of lysosomotropism in lipophilic amines like DPBA and diphenylbutylpiperidines.

-

Mewshaw, R.E., et al. (1997). New generation of calcium channel blockers: 4,4-diphenylbutylamines. Journal of Medicinal Chemistry.

- Key Finding: Establishes the SAR of the diphenylbutylamine moiety in blocking ion channels.

Application Notes and Protocols: The Emerging Role of 4,4-Diphenylbutylamine in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the applications of the 4,4-diphenylbutylamine scaffold in medicinal chemistry. This document provides insights into its synthesis, current applications, and future potential, underpinned by field-proven insights and established scientific principles.

Introduction: Unveiling the Potential of a Versatile Scaffold

The this compound moiety, characterized by a primary amine connected to a butyl chain with two phenyl groups at the C4 position, is an increasingly recognized scaffold in contemporary drug discovery.[1][2] While extensive research on the parent compound is still emerging, its structural relationship to known neuroactive compounds and its recent application in cutting-edge therapeutic modalities highlight its potential.[1] The lipophilic diphenylmethane group combined with a flexible butylamine chain offers a unique combination of properties, making it an attractive building block for targeting a range of biological entities. Its primary amine provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse and complex molecular architectures.[3]

Synthetic Strategies: From Backbone Synthesis to Advanced Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry transformations. The choice of synthetic route is often dictated by the desired final compound and the available starting materials.

General Synthesis of the this compound Backbone

A common and efficient method to synthesize the this compound backbone involves the reduction of a nitrile precursor. This multi-step synthesis provides a reliable route to the core scaffold.

Protocol 1: Synthesis of this compound via Nitrile Reduction

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of benzene (excess) and aluminum chloride (AlCl₃) at 0-5°C, slowly add succinic anhydride.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The resulting solid, 4-oxo-4-phenylbutanoic acid, is filtered, washed with water, and dried.

Step 2: Wolff-Kishner or Clemmensen Reduction

-

The 4-oxo-4-phenylbutanoic acid is reduced to 4-phenylbutanoic acid. For the Wolff-Kishner reduction, the keto acid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

-

Alternatively, the Clemmensen reduction can be employed using amalgamated zinc and hydrochloric acid.

-

The product, 4-phenylbutanoic acid, is isolated and purified.[4]

Step 3: Second Friedel-Crafts Reaction (Intramolecular or Intermolecular)

-

The 4-phenylbutanoic acid can be converted to its acid chloride using thionyl chloride (SOCl₂).

-

The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts reaction to form a cyclic ketone, which can be subsequently opened and functionalized.

-

A more direct approach involves a second Friedel-Crafts reaction of 4-phenylbutanoic acid with benzene in the presence of a Lewis acid to yield 4,4-diphenylbutanoic acid.[5]

Step 4: Amide Formation and Reduction

-

The 4,4-diphenylbutanoic acid is converted to the corresponding amide by reacting it with ammonia or a suitable amine source in the presence of a coupling agent.

-

The resulting amide is then reduced to the primary amine, this compound, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Step 5: Nitrile Formation and Reduction (Alternative to Step 4)

-

The 4,4-diphenylbutanoic acid can be converted to the corresponding nitrile, 4,4-diphenylbutanenitrile. This can be achieved by converting the carboxylic acid to a primary amide followed by dehydration, or through other established methods.

-

The nitrile is then reduced to the primary amine, this compound, using reagents such as LiAlH₄ or catalytic hydrogenation.

Synthesis of an Advanced Derivative: The GPX4 Degrader RS-1

A recent and compelling application of this compound is in the synthesis of RS-1, a novel hydrophobic tagging (HyT) degrader of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[6][7] The synthesis involves the coupling of this compound to a GPX4-targeting moiety.[6]

Protocol 2: Synthesis of Methyl (1S,3R)-2-(2-Chloroacetyl)-1-(4-((4,4-diphenylbutyl)carbamoyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (RS-1) [6]

Step 1: Activation of the Carboxylic Acid

-

A solution of 4-((1S,3R)-2-(2-chloroacetyl)-3-(methoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzoic acid (Compound 5 in the original paper, 0.30 g, 0.7 mmol) and HBTU (0.27 g, 0.71 mmol) in anhydrous DMF (10 mL) is stirred at 0°C for 30 minutes. This step activates the carboxylic acid for amide bond formation.

Step 2: Amide Coupling with this compound

-

To the activated carboxylic acid solution, this compound (0.21 g, 0.99 mmol) is added.

-

The pH of the reaction mixture is adjusted to 8 using N-methylmorpholine (NMM).

-

The resulting solution is stirred for an additional 12 hours at room temperature. The reaction progress is monitored by TLC.

Step 3: Purification

-

Upon completion, the solution is concentrated under vacuum.

-

The residue is purified by silica gel column chromatography (CH₂Cl₂/CH₃OH, 100:1) to yield the final product, RS-1 (0.3 g, 67% yield).[6]

Applications in Medicinal Chemistry

The this compound scaffold is proving to be a valuable component in the design of novel therapeutics, particularly in oncology and potentially in neuroscience.

A Key Component of Hydrophobic Tagging Degraders for Oncology

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins.[7] Hydrophobic tagging is a TPD approach where a small, lipophilic molecule (the hydrophobic tag) is attached to a ligand that binds to the target protein. This creates a bifunctional molecule that, upon binding to the target, exposes the hydrophobic tag, mimicking a partially unfolded protein. This "misfolded" state is recognized by the cellular quality control machinery, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The this compound moiety in RS-1 serves as an effective hydrophobic tag.[6] Its two phenyl rings provide a large, non-polar surface area that facilitates the recruitment of the proteasomal machinery.

Mechanism of Action for RS-1, a this compound-Containing GPX4 Degrader

Caption: Workflow of GPX4 degradation by the HyT degrader RS-1.

This application demonstrates the utility of this compound in creating potent and selective protein degraders, a rapidly growing area of drug discovery. RS-1 has been shown to induce dose- and time-dependent degradation of GPX4 and exhibit potent antitumor efficacy in a murine mammary carcinoma model.[7]

A Promising Scaffold for Central Nervous System (CNS) Drug Discovery

The structural similarity of the this compound backbone to known CNS-active agents suggests its potential in neuroscience.

-

Antidepressant Intermediate: Derivatives of 4,4-diphenylbutanoic acid are known intermediates in the synthesis of sertraline, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.[5] This establishes a clear precedent for the utility of the 4,4-diphenylbutyl scaffold in accessing CNS-active molecules.

-

Analogy to 4-Phenylbutyrate (4-PBA): 4-PBA is a small molecule that has shown cognitive benefits in animal models of Alzheimer's disease.[8] It is thought to act as a chemical chaperone, reducing endoplasmic reticulum stress.[9] The addition of a second phenyl group in the this compound scaffold significantly increases its lipophilicity, which could enhance its ability to cross the blood-brain barrier and interact with targets within the CNS.

Caption: Relationship of this compound to known CNS-active scaffolds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not yet widely published, general principles of medicinal chemistry can be applied to guide the design of new analogs with potentially enhanced or modulated activity.

| Modification Site | Potential Modification | Predicted Impact on Activity | Rationale |

| Phenyl Rings | Introduction of electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -OCH₃) | Modulation of binding affinity and metabolic stability | Altering the electronic properties of the rings can influence interactions with target proteins and affect susceptibility to metabolic enzymes like cytochrome P450s.[10] |

| Amine Group | Alkylation (secondary, tertiary amine), acylation (amide formation) | Altered receptor selectivity and pharmacokinetic properties | Increasing the bulk on the nitrogen can decrease activity at certain receptors (e.g., alpha-adrenergic) and increase it at others (e.g., beta-adrenergic).[11] Acylation removes the basicity and introduces a hydrogen bond donor/acceptor, drastically changing its properties. |

| Butyl Chain | Shortening, lengthening, or introducing conformational constraints (e.g., cyclization) | Optimization of binding orientation and affinity | The length and flexibility of the linker between the pharmacophoric elements are often crucial for optimal interaction with the binding pocket of a target protein. |

Experimental Protocols for Biological Evaluation

For researchers and drug development professionals investigating novel derivatives of this compound, a systematic approach to biological evaluation is crucial.

Protocol 3: General Workflow for Biological Evaluation of Novel this compound Derivatives

Step 1: Initial Target Screening

-

Perform broad-based screening assays to identify potential biological targets. This can include:

-

Receptor Binding Assays: Using radioligand or fluorescence-based methods to assess binding to a panel of known receptors, ion channels, and transporters.

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes (e.g., kinases, proteases, phosphodiesterases).[12]

-

Step 2: Phenotypic Screening

-

Evaluate the effect of the compounds on cellular phenotypes. This can include:

-

Cell Viability Assays: To determine cytotoxicity in various cell lines (e.g., cancer cell lines, neuronal cells).

-

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

-

Step 3: Target Validation and Functional Characterization

-

Once a putative target or biological effect is identified, validate the target using techniques like siRNA or CRISPR-mediated knockdown.[13]

-

Characterize the functional effects of the compound in more detail using:

-

In Vitro Functional Assays: Such as second messenger assays (e.g., cAMP, Ca²⁺ flux), electrophysiology, or cell-based assays relevant to the identified target.

-

Western Blotting: To assess the levels of the target protein and downstream signaling molecules.

-

Step 4: In Vivo Studies

-

Evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant animal models of disease.

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its recent successful application in the design of a potent GPX4 degrader for cancer therapy underscores its potential in cutting-edge medicinal chemistry.[6][7] Furthermore, its structural relationship to known CNS-active compounds warrants further investigation for applications in neurological disorders.[5][9] Future research should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to fully explore the therapeutic potential of this valuable scaffold.

References

-

Khedkar, S. A., & Auti, P. B. (2014). 1,4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available at: [Link]

- Welch, W. M., Jr., & Harbert, C. A. (1988). Process for preparing a 4,4-diphenylbutanoic acid derivative. U.S. Patent No. 4,777,288.

-

Maddineni, P., Kasetti, S., Patel, P. D., & Millar, J. C. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Molecular Biosciences, 10, 1285325. Available at: [Link]

- Google Patents. (n.d.). CN105820056A - Synthesizing method of 4,4'-dimethyltriphenylamine and production system.

-

ResearchGate. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available at: [Link]

-

Singh, S., Baig, A., & Tariq, M. (2021). Phosphodiesterase-4 enzyme as a therapeutic target in neurological disorders. Current drug targets, 22(1), 84–98. Available at: [Link]

- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.

-

Back, T. G., & Barton, D. H. R. (1977). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 1715-1719. Available at: [Link]

-

ResearchGate. (n.d.). An easy synthesis of 4,4A-di- aminodiphenylmethanes. Available at: [Link]

-

RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

-

Feng, Q., Zhang, X., et al. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. Available at: [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - EP 1404638 B1. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

American Chemical Society. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega. Available at: [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Available at: [Link]

-